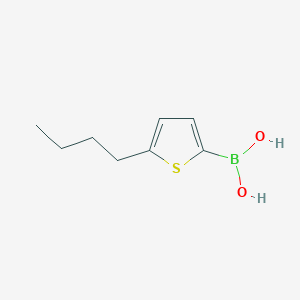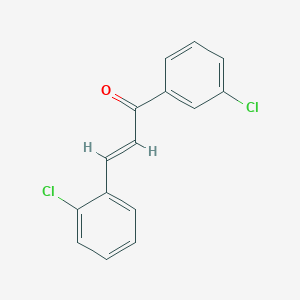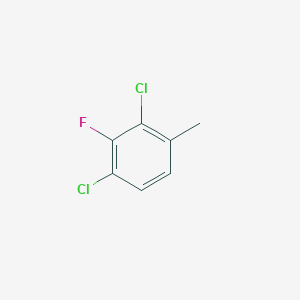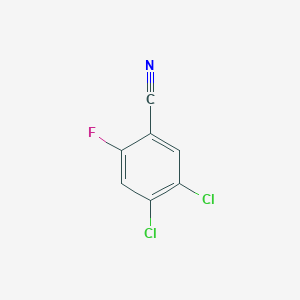
3,5-Dichloro-4-fluorotoluene
Übersicht
Beschreibung
3,5-Dichloro-4-fluorotoluene, also known as 3,5-DCFT, is a halogenated aromatic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid that has a mild, sweet odor. 3,5-DCFT is a derivative of toluene, a common solvent found in a variety of industrial and consumer products. The compound has been used in a variety of scientific studies due to its diverse properties and its ability to act as a catalyst in some reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3,5-Dichloro-4-fluorotoluene serves as a pivotal compound in the synthesis of various fluorinated organic compounds due to its unique chemical properties. Chen Bao-rong (2010) demonstrated a process for synthesizing 3,5-dichloro-4-fluoro-trifluorotoluene through phase transfer catalysis, showcasing the compound's utility in creating more complex fluorinated molecules for further research and industrial applications Chen Bao-rong, 2010. This synthesis approach highlights the versatility of 3,5-Dichloro-4-fluorotoluene in fluorine chemistry, offering a pathway to compounds with potential applications in materials science and pharmaceuticals.
Environmental and Biological Applications
Investigations into the environmental and biological interactions of fluorinated toluenes, including compounds similar to 3,5-Dichloro-4-fluorotoluene, have provided insights into their biodegradability and potential impacts. F. Prenafeta-Boldú et al. (2001) explored the metabolism of fluorotoluenes, including 3,5-Dichloro-4-fluorotoluene, by fungi, indicating the biological pathways that can break down such compounds. This research offers a glimpse into the environmental fate of fluorinated toluenes and their potential for bioremediation F. Prenafeta-Boldú et al., 2001.
Material Science and Engineering
The role of 3,5-Dichloro-4-fluorotoluene extends into the realm of material science, particularly in the development of new polymers and materials with unique properties. For instance, the study of polymorphism in fluorotoluenes under different conditions of temperature and pressure reveals the nuanced behaviors of these compounds in crystalline states, providing valuable information for the design and synthesis of novel materials J. Ridout & M. Probert, 2013.
Analytical and Spectroscopic Techniques
3,5-Dichloro-4-fluorotoluene also plays a critical role in advancing analytical and spectroscopic methodologies. The compound's structural and electronic characteristics make it an interesting subject for studies using techniques such as microwave spectroscopy and quantum chemistry. Such research not only enhances our understanding of the fundamental properties of fluorinated toluenes but also contributes to the development of improved analytical tools for chemical research K. Nair et al., 2020.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNDMIUOQYDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B3110544.png)
![methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate](/img/structure/B3110558.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)






